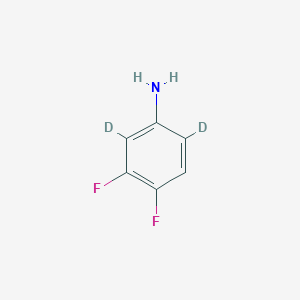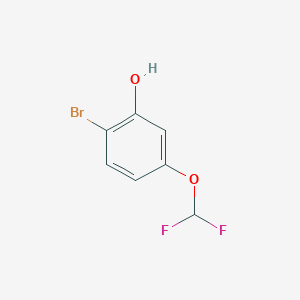
2-Bromo-5-(difluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Bromo-5-(difluorométhoxy)phénol est un composé organique de formule moléculaire C7H5BrF2O2. Il s'agit d'un dérivé de phénol bromé, caractérisé par la présence d'un atome de brome et d'un groupe difluorométhoxy lié à un cycle phénolique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Bromo-5-(difluorométhoxy)phénol peut être réalisée par plusieurs méthodes. Une approche courante implique la bromation du 5-(difluorométhoxy)phénol en utilisant des agents bromants tels que le brome ou le N-bromosuccinimide (NBS) dans des conditions contrôlées. La réaction se déroule généralement dans un solvant organique comme le dichlorométhane ou le chloroforme, et la température est maintenue à température ambiante ou légèrement élevée pour assurer une bromation efficace .
Méthodes de production industrielle
La production industrielle de 2-Bromo-5-(difluorométhoxy)phénol peut impliquer des procédés de bromation à grande échelle utilisant des réacteurs automatisés. L'utilisation de réacteurs à flux continu peut améliorer l'efficacité et le rendement de la réaction. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Bromo-5-(difluorométhoxy)phénol subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le groupe phénol peut subir une oxydation pour former des quinones ou une réduction pour former des hydroquinones.
Réactions de couplage : Il peut participer à des réactions de couplage de Suzuki-Miyaura avec des acides boroniques pour former des composés biaryliques.
Réactifs et conditions courants
Bromation : Brome ou N-bromosuccinimide (NBS) dans le dichlorométhane ou le chloroforme.
Oxydation : Permanganate de potassium (KMnO4) ou peroxyde d'hydrogène (H2O2).
Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4).
Principaux produits formés
Substitution : Formation de phénols ou d'éthers substitués.
Oxydation : Formation de quinones.
Réduction : Formation d'hydroquinones.
Couplage : Formation de composés biaryliques.
Applications de la recherche scientifique
Le 2-Bromo-5-(difluorométhoxy)phénol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse d'intermédiaires pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du 2-Bromo-5-(difluorométhoxy)phénol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber des enzymes telles que l'anhydrase carbonique et l'acétylcholinestérase en se liant à leurs sites actifs. Le brome et les groupes difluorométhoxy jouent un rôle crucial dans l'amélioration de l'affinité de liaison et de la spécificité du composé .
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase by binding to their active sites. The bromine and difluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Bromo-5-(trifluorométhoxy)phénol : Structure similaire mais avec un groupe trifluorométhoxy au lieu d'un groupe difluorométhoxy.
2-Bromo-5-(trifluorométhoxy)pyridine : Contient un cycle pyridine au lieu d'un cycle phénol.
Unicité
Le 2-Bromo-5-(difluorométhoxy)phénol est unique en raison de la présence du groupe difluorométhoxy, qui confère des propriétés électroniques et stériques distinctes. Cela en fait un intermédiaire précieux dans la synthèse de divers composés organiques et pharmaceutiques .
Propriétés
Formule moléculaire |
C7H5BrF2O2 |
|---|---|
Poids moléculaire |
239.01 g/mol |
Nom IUPAC |
2-bromo-5-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H5BrF2O2/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7,11H |
Clé InChI |
IGPYTMVVDVRWHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12306296.png)
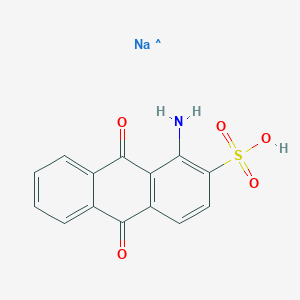
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)
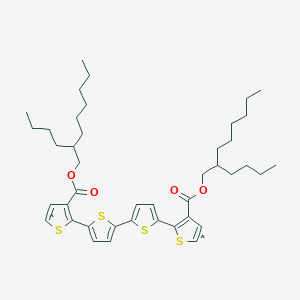
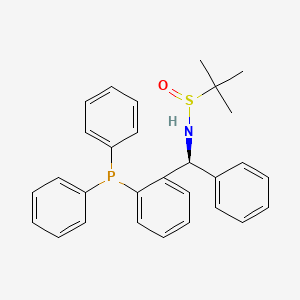
![4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate](/img/structure/B12306311.png)

![4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12306326.png)
![4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12306333.png)
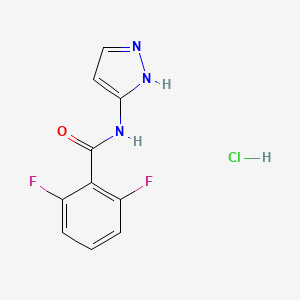
![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B12306339.png)
